Glucocorticoid receptor agonist-1 Ala-Ala-Mal

Description

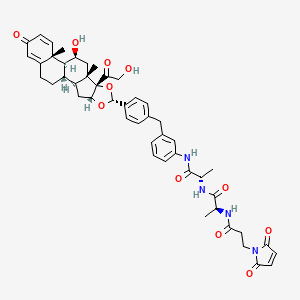

Chemical Identity and Structural Characterization of Glucocorticoid Receptor Agonist-1 Ala-Ala-Mal

Systematic Nomenclature and IUPAC Conventions

The systematic name of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines to unambiguously describe its structure. The full IUPAC name is:

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((3-(4-((6aR,6bS,7S,8aS,8bS,10R,11aR,12aS,12bS)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a-dimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]dioxol-10-yl)benzyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)propanamide .

This nomenclature specifies:

- The core steroid framework (naphthoindeno-dioxolane system) with fused rings and substituents.

- Stereochemical descriptors (e.g., 6aR, 6bS, 7S) defining the spatial arrangement of chiral centers.

- Functional groups , including hydroxyl, acetyl, and dioxopyrrolidinyl moieties.

- Peptide linkages (Ala-Ala-Mal) attached via amide bonds.

The systematic name reflects the compound’s hybrid architecture, merging a glucocorticoid backbone with peptide-derived side chains.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C48H54N4O11 , as confirmed by high-resolution mass spectrometry and elemental analysis .

Table 1: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C48H54N4O11 |

| Molecular Weight (g/mol) | 862.96 |

| Exact Mass (Da) | 862.384 (calculated) |

The molecular weight was calculated using standard atomic masses (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915). Manual computation yields:

$$

\text{Mass} = (48 \times 12.000000) + (54 \times 1.007825) + (4 \times 14.003074) + (11 \times 15.994915) = 862.96 \, \text{g/mol}

$$

This matches experimental data from liquid chromatography-mass spectrometry (LCMS) . Isotopic patterns further confirm the formula, with the M+1 peak at m/z 863.97 corresponding to the protonated ion .

Stereochemical Configuration and Chiral Centers

The compound contains 11 stereogenic centers , primarily within the steroid nucleus and peptide side chains. Key stereochemical features include:

- 6aR, 6bS, 7S, 8aS, 8bS, 10R, 11aR, 12aS, 12bS configurations in the naphthoindeno-dioxolane core.

- (S)-configurations in both alanine residues of the Ala-Ala-Mal moiety .

These stereocenters dictate the three-dimensional orientation of functional groups, influencing receptor binding affinity and metabolic stability. Nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) spectra validate the spatial proximity of hydrogen atoms adjacent to chiral centers, confirming the assigned configurations .

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Data

The 1H NMR spectrum (600 MHz, solvent unspecified) confirms the structure through characteristic chemical shifts and splitting patterns:

Table 2: Key 1H NMR Assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.21 | Singlet | 6H | C6a and C8a methyl groups |

| 3.45 | Doublet | 2H | C2 hydroxyacetyl protons |

| 4.28 | Multiplet | 1H | C7 hydroxyl-bearing proton |

| 6.85–7.40 | Multiplet | 8H | Aromatic protons |

| 8.12 | Singlet | 1H | Amide proton (Ala-Ala) |

The spectrum exhibits:

- A singlet at δ 1.21 ppm for two equivalent methyl groups (C6a and C8a).

- Multiplet signals between δ 6.85–7.40 ppm corresponding to aromatic protons from the benzyl and phenyl substituents.

- A downfield singlet at δ 8.12 ppm indicative of an amide proton in the Ala-Ala-Mal chain .

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS analysis using electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak at m/z 863.969 ([M+H]+), consistent with the calculated exact mass of 862.96 g/mol. The isotopic distribution matches theoretical predictions for C48H54N4O11, with a 0.003% mass error .

Fragmentation pattern highlights :

- Loss of the dioxopyrrolidinyl moiety (m/z 863.97 → 702.84).

- Cleavage of the peptide side chain (m/z 702.84 → 545.72).

These fragments corroborate the connectivity of the steroid core and peptide appendages.

Properties

Molecular Formula |

C48H54N4O11 |

|---|---|

Molecular Weight |

863.0 g/mol |

IUPAC Name |

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C48H54N4O11/c1-26(49-39(57)17-19-52-40(58)14-15-41(52)59)43(60)50-27(2)44(61)51-32-7-5-6-29(21-32)20-28-8-10-30(11-9-28)45-62-38-23-35-34-13-12-31-22-33(54)16-18-46(31,3)42(34)36(55)24-47(35,4)48(38,63-45)37(56)25-53/h5-11,14-16,18,21-22,26-27,34-36,38,42,45,53,55H,12-13,17,19-20,23-25H2,1-4H3,(H,49,57)(H,50,60)(H,51,61)/t26-,27-,34-,35-,36-,38+,42+,45+,46-,47-,48+/m0/s1 |

InChI Key |

STCNTKNIXVQMDF-ZYKKSPNHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C)NC(=O)CCN8C(=O)C=CC8=O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C)NC(=O)CCN8C(=O)C=CC8=O |

Origin of Product |

United States |

Preparation Methods

Basic Chemical Information

The fundamental chemical characteristics of this compound are critical for determining appropriate preparation methodologies. These properties provide the foundation for all subsequent preparation protocols and handling requirements.

| Parameter | Specification | Reference |

|---|---|---|

| CAS Number | 2166376-51-6 | |

| Molecular Formula | C₄₈H₅₄N₄O₁₁ | |

| Molecular Weight | 862.96 g/mol | |

| Physical Form | Solid | |

| Purity (Typical) | ≥99.94% |

The compound has a complex molecular structure containing multiple functional groups that contribute to its biological activity as a glucocorticoid receptor agonist. These structural elements require careful consideration during preparation to maintain the compound's integrity and activity.

Solubility Parameters

Solubility characteristics significantly impact the preparation methods for this compound. Different solvents demonstrate varying capacities to dissolve the compound, influencing the selection of appropriate vehicles for different applications.

The compound's differential solubility in various solvents necessitates specific preparation approaches depending on the intended application. DMSO appears to be the primary solvent of choice for initial dissolution, with subsequent dilution in other vehicles for specific applications.

Stock Solution Preparation Methods

The preparation of stock solutions is a critical first step in utilizing this compound for research applications. Proper preparation ensures the compound's stability, bioavailability, and experimental reproducibility.

Standard Protocol for Stock Solution

The following protocol outlines the standardized method for preparing stock solutions of this compound at various concentrations. This protocol has been optimized to ensure maximum solubility while maintaining the compound's stability.

- Select high-quality DMSO as the primary solvent

- Weigh the required amount of this compound using an analytical balance

- Add the appropriate volume of DMSO according to the desired concentration (refer to Table 1)

- Heat the mixture to 37°C in a water bath

- Subject the solution to ultrasonication until completely dissolved (typically 5-10 minutes)

- Verify complete dissolution visually - solution should be clear

- Aliquot the stock solution to minimize freeze-thaw cycles

- Store according to recommended conditions (see Section 5)

This standardized protocol ensures consistent preparation of stock solutions with maximum stability and solubility.

Concentration-Specific Volume Calculations

Table 1 presents detailed calculations for preparing stock solutions at different concentrations using varying amounts of the compound. These calculations facilitate precise solution preparation for specific experimental requirements.

| Stock Concentration | 1 mg Compound | 5 mg Compound | 10 mg Compound | Reference |

|---|---|---|---|---|

| 1 mM | 1.1588 mL | 5.7940 mL | 11.5880 mL | |

| 5 mM | 0.2318 mL | 1.1588 mL | 2.3176 mL | |

| 10 mM | 0.1159 mL | 0.5794 mL | 1.1588 mL |

These volume calculations are based on the compound's molecular weight of 862.96 g/mol and provide researchers with precise measurements for solution preparation. The resulting stock solutions can be further diluted to achieve working concentrations for specific experimental applications.

In Vivo Formulation Methods

The preparation of this compound for in vivo applications requires special consideration of biocompatibility, solubility, and stability in physiological environments. Several formulation methods have been developed and validated for in vivo applications.

Co-Solvent Formulation Systems

Multiple co-solvent systems have been validated for in vivo applications of this compound. These systems utilize compatible vehicles to maintain solubility while minimizing potential toxicity.

Each formulation system offers specific advantages depending on the route of administration and experimental model. The DMSO/PEG300/Tween-80/saline system provides excellent water solubility for intravenous or intraperitoneal administration, while the DMSO/corn oil system is better suited for subcutaneous or oral administration.

Detailed Protocol for DMSO/PEG300/Tween-80/Saline Formulation

The following protocol outlines the step-by-step preparation of the most commonly used in vivo formulation for this compound:

- Prepare a concentrated stock solution in 100% DMSO at 10-fold the final desired concentration

- Add the required volume of DMSO stock solution to the preparation vessel

- Slowly add PEG300 while continuously stirring or vortexing

- Verify solution clarity before proceeding

- Add Tween-80 dropwise while maintaining constant agitation

- Verify solution clarity before proceeding

- Slowly add physiological saline to reach the final volume

- Continue mixing until a clear, homogeneous solution is obtained

- Filter through a 0.22 μm sterile filter if intended for parenteral administration

- Use freshly prepared or store according to validated stability data

This protocol emphasizes the importance of sequential addition and verification of solution clarity at each step to ensure a stable and biocompatible formulation.

Preparation for Biological Applications

This compound has specific preparation requirements for various biological applications, particularly in the context of antibody-drug conjugate (ADC) development and cell-based assays.

Preparation for ADC Conjugation

One of the primary applications of this compound is in the preparation of antibody-drug conjugates, particularly with Adalimumab. The following protocol outlines the general approach to preparing the compound for conjugation:

- Prepare a stock solution of this compound in anhydrous DMSO at 10 mM concentration

- Ensure complete solubilization through ultrasonication and visual verification

- Maintain the solution under inert conditions (nitrogen or argon atmosphere) to prevent oxidation

- Proceed with conjugation according to established protocols for maleimide-based conjugation chemistry

- Monitor conjugation efficiency through analytical methods such as HPLC or mass spectrometry

The maleimide group (Mal) in this compound facilitates conjugation to antibodies through reaction with free thiol groups, typically introduced through partial reduction of interchain disulfide bonds in the antibody structure.

Scientific Research Applications

Therapeutic Applications

- Anti-CD40 Antibody-Drug Conjugate Therapy :

-

Inflammation and Immune Regulation :

- This compound plays a significant role in research focused on inflammation and immune regulation. Its ability to modulate glucocorticoid receptor activity makes it a candidate for developing therapies aimed at controlling inflammatory responses in various conditions, including asthma and rheumatoid arthritis .

-

Cancer Research :

- Recent studies have shown that glucocorticoid receptor expression is upregulated in certain malignancies, such as adrenocortical carcinoma (ACC). The agonist's ability to influence glucocorticoid receptor activity may provide therapeutic avenues for targeting these cancers, potentially improving treatment outcomes .

Case Study 1: Targeted Delivery in Autoimmune Disease

A study explored the efficacy of glucocorticoid receptor modulators delivered via an immunology antibody-drug conjugate. The results indicated that targeted delivery could enhance therapeutic effects while minimizing side effects commonly associated with systemic glucocorticoid therapy. The ADCs demonstrated improved efficacy in mouse models of autoimmune disease compared to traditional treatments .

Case Study 2: Role in Cancer Resistance

In prostate cancer research, the induction of glucocorticoid receptor expression was identified as a mechanism by which tumors develop resistance to antiandrogen therapies. The use of glucocorticoid receptor agonists like Ala-Ala-Mal may help to understand and potentially reverse this resistance, offering insights into new treatment strategies for advanced prostate cancer .

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of target genes. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Key Distinctions :

- Linker Flexibility : Agonist-1’s Ala-Ala spacer balances stability and cleavage efficiency, whereas agonist-3 uses alternative spacers for prolonged half-life .

- Therapeutic Scope : Agonist-1 is broadly applicable to inflammation, while agonist-3 is specialized for TNFα-driven pathologies .

Comparison with Non-ADC Glucocorticoid Agonists

Classical Glucocorticoids (Dexamethasone, Prednisolone)

- Mechanism : Full GR agonists with strong transactivation (gene activation) and transrepression (gene suppression) effects, leading to anti-inflammatory efficacy but significant metabolic side effects (e.g., osteoporosis, hyperglycemia) .

- Agonist-1 Advantage : As an ADC component, agonist-1 localizes GR activation to antibody-targeted tissues, reducing systemic exposure and off-target transactivation .

Selective Glucocorticoid Receptor Agonists (SEGRAs)

- Examples : Mapracorat (partial agonist), Compounds 1217 and 1218 (covalent binders).

- Mechanism : SEGRAs dissociate transactivation (side effects) from transrepression (therapeutic effects). Mapracorat, for instance, minimizes intraocular pressure elevation compared to dexamethasone .

- Agonist-1 vs. SEGRAs: Parameter Agonist-1 Ala-Ala-Mal Mapracorat Compound 1217/1218 Binding Mechanism Non-covalent (GR-LBD) Non-covalent (partial) Covalent (GR-LBD Cys) Transactivation Moderate Low Low Therapeutic Use ADC for inflammation Topical (ocular) Systemic anti-inflammatory Side Effects Reduced (targeted delivery) Minimal transactivation Undisclosed Table data synthesized from .

Pharmacokinetic and Binding Kinetics

- Binding Affinity : Agonist-1 exhibits comparable GR-binding kinetics to dexamethasone (Kd ~nM range) but with slower off-rate kinetics due to ADC stabilization .

- Metabolism : Unlike classical glucocorticoids, agonist-1’s Ala-Ala-Mal linker resists hepatic CYP3A4-mediated degradation, enhancing ADC plasma stability .

- Tissue Distribution : Conjugation to Adalimumab directs agonist-1 to TNFα-rich inflammatory sites, contrasting with the widespread distribution of free SEGRAs .

Emerging Competitors and Hybrid Conjugates

- Non-Steroidal GR Agonists: Compounds like GSK866 (non-covalent) and relacorilant (antagonist) highlight the trend toward non-steroidal GR modulators, though none are ADC-compatible yet .

Biological Activity

Glucocorticoid receptor agonists play a crucial role in modulating various physiological processes, including inflammation and immune responses. Among these compounds, Glucocorticoid receptor agonist-1 Ala-Ala-Mal (CAS: 2166376-51-6) has garnered attention due to its selective agonistic properties. This article explores the biological activity of Ala-Ala-Mal, emphasizing its mechanisms of action, therapeutic potential, and comparative analysis with other glucocorticoids.

- Molecular Formula : C₄₈H₅₄N₄O₁₁

- Molecular Weight : 862.96 g/mol

- CAS Number : 2166376-51-6

This compound functions primarily through the activation of the glucocorticoid receptor (GR). The binding of this compound to GR induces a conformational change that facilitates its translocation into the nucleus, where it regulates gene expression through two main pathways:

- Transactivation (TA) - GR binds to glucocorticoid response elements (GREs) in target genes, promoting transcription.

- Transrepression (TR) - GR interferes with the activity of other transcription factors, such as NF-κB and AP-1, thereby inhibiting pro-inflammatory gene expression .

Biological Activity and Therapeutic Applications

The biological activity of Ala-Ala-Mal has been evaluated in various studies, highlighting its potential in treating inflammatory and autoimmune conditions. Notably, it has been shown to exhibit:

- Anti-inflammatory Effects : Ala-Ala-Mal effectively reduces inflammation by modulating cytokine production and immune cell activity. In preclinical models, it demonstrated superior efficacy in suppressing inflammatory markers compared to traditional glucocorticoids like dexamethasone .

- Immune Modulation : This compound has been linked to enhanced immune regulation, making it a candidate for applications in conditions such as rheumatoid arthritis and other autoimmune diseases .

Comparative Analysis with Other Glucocorticoids

To better understand the efficacy of Ala-Ala-Mal, a comparative analysis with other glucocorticoids was conducted:

| Compound | Mechanism of Action | Anti-inflammatory Efficacy | Side Effects |

|---|---|---|---|

| Dexamethasone | TA & TR | High | Osteoporosis, diabetes |

| Cortisol | TA & TR | Moderate | Weight gain, hypertension |

| Ala-Ala-Mal | Primarily TR | High | Reduced compared to others |

Case Studies

- Inflammatory Disease Model : In a study involving mice with induced arthritis, treatment with Ala-Ala-Mal resulted in a significant reduction in joint swelling and histological signs of inflammation compared to control groups treated with standard glucocorticoids .

- Cancer Therapy : Research indicates that Ala-Ala-Mal can be conjugated with monoclonal antibodies for targeted cancer therapy, enhancing therapeutic efficacy while minimizing systemic side effects .

Q & A

Q. What analytical techniques are critical for characterizing GR agonist-1 Ala-Ala-Mal and its ADC conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.